4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12(14-15-13(16)17)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZZHCETNJYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-phenylcyclopropanecarboxylic acid, followed by cyclization with thiourea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or functionalities.
The compound has shown potential as an enzyme inhibitor or modulator. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various pathogens such as Escherichia coli. Molecular docking studies have validated these interactions, revealing robust binding affinities that suggest therapeutic potential .
Medical Applications
In medicinal chemistry, this compound is explored for its therapeutic properties , including:
- Antimicrobial Activity: Studies have highlighted its efficacy against bacterial strains, suggesting its use in developing new antibiotics.
- Anticancer Properties: The compound has been evaluated for cytotoxic effects against cancer cell lines, including melanoma and breast cancer. Certain derivatives demonstrated selective cytotoxicity towards cancer cells, indicating their potential as antitumor agents .
Antibacterial Efficacy
A study focused on triazole derivatives derived from nalidixic acid demonstrated that certain compounds exhibited high binding affinities to bacterial enzymes, reinforcing the potential of triazole compounds in antibiotic development. For instance, compounds with docking scores of −9.8 and −9.6 kcal/mol indicated strong interactions with target proteins .
Anticancer Activity
Research involving the synthesis of various hydrazone derivatives based on triazole structures showed promising results against multiple cancer cell lines. Compounds were assessed using the MTT assay, revealing significant cytotoxicity against melanoma cells. Notably, some derivatives inhibited cell migration, marking them as candidates for further investigation in cancer metastasis treatment .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthetic pathways |
| Biological Activity | Enzyme inhibitor/modulator | Effective against E. coli |
| Medical Applications | Antimicrobial and anticancer properties | Selective cytotoxicity in cancer cells |
Mechanism of Action
The mechanism of action of 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcyclopropyl group may enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to modulation of their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- CAS No.: 832126-18-8
- Molecular Formula : C₁₃H₁₅N₃S
- Molecular Weight : 245.34 g/mol
- Key Structural Features : The compound comprises a 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a 2-phenylcyclopropyl moiety. The thiol (-SH) group at position 3 enhances reactivity, particularly in nucleophilic substitutions and metal coordination .
Physicochemical Properties :
- Hydrogen Bond Acceptors : 3 (N and S atoms)
- Rotatable Bonds : 3 (ethyl and cyclopropyl-phenyl groups)
Structural and Functional Analogues
The compound is structurally related to other 4H-1,2,4-triazole-3-thiol derivatives, which vary in substituents at positions 4 and 3. Key comparisons include:
Biological Activity
4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 832126-18-8) is a novel compound belonging to the triazole family, known for its diverse biological activities. The presence of the triazole moiety in medicinal chemistry is significant due to its stability and ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications.
The molecular formula of this compound is C₁₃H₁₅N₃S with a molecular weight of 245.34 g/mol. It features a triazole ring that contributes to its pharmacological profile through hydrogen bonding and dipole interactions with biological receptors .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, compounds with thiol groups have shown increased potency against various cancer cell lines. For instance, a study evaluated several triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects, particularly against melanoma cells .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | IGR39 (Melanoma) | 5.0 | 10 |
| Compound B | MDA-MB-231 (Breast) | 15.0 | 5 |
| Compound C | Panc-1 (Pancreatic) | 20.0 | 3 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key enzymes involved in tumor growth and metastasis. The incorporation of sulfur in the triazole structure enhances its ability to interact with biological targets effectively. For example, compounds derived from triazoles have been shown to inhibit cancer cell migration and induce apoptosis in various cancer models .
Other Biological Activities
Beyond anticancer properties, triazoles like this compound have been investigated for other therapeutic potentials:
- Antimicrobial Activity : Triazole derivatives are known for their broad-spectrum antimicrobial properties against bacteria and fungi.
- Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress within cells.
- Anti-inflammatory Effects : Some studies suggest that triazoles may modulate inflammatory pathways, providing potential benefits in inflammatory diseases .
Case Studies
A notable study focused on synthesizing various hydrazone derivatives from triazoles and evaluating their biological activities. Among these derivatives, certain compounds showed promising results as antimetastatic agents due to their selectivity towards cancer cells and ability to inhibit migration .
Q & A
What are the optimal synthetic routes and reaction conditions for 4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol?
Basic Research Focus
The synthesis typically involves nucleophilic substitution, alkylation, or heterocyclization reactions. For example, alkylation of 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives in alcoholic media under reflux conditions has been optimized to yield target compounds. Key steps include:
- Acetylation in diethyl ether for intermediate preparation.
- Intermolecular alkaline heterocyclization to form the triazole-thiol backbone.
- Alkylation with ethyl or cyclopropyl-containing reagents to introduce substituents.
Characterization via ¹H-NMR, LC-MS, and elemental analysis is critical for structural confirmation .
Which characterization techniques are essential for confirming the structure and purity of this compound?
Basic Research Focus
A multi-technique approach is required:
- ¹H-NMR spectroscopy : Resolves proton environments, e.g., ethyl group signals at δ 1.2–1.4 ppm and thiol protons at δ 3.1–3.3 ppm .
- Elemental analysis : Validates C, H, N, S composition (e.g., C: 54.2%, H: 4.8%, N: 20.1%, S: 12.9%).
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.3) and purity (>95%) .
- FTIR : Identifies thiol (-SH) stretches near 2550 cm⁻¹ and triazole ring vibrations .
How can researchers evaluate the antiradical activity of derivatives of this compound?
Advanced Research Focus
The DPPH free radical scavenging assay is widely used:
Prepare an alcoholic DPPH solution (λmax = 517 nm).
Incubate with test compounds at varying concentrations (e.g., 10⁻³ to 10⁻⁵ M).
Measure absorbance reduction, indicating radical scavenging.
Key findings :
- Substituents like 2-hydroxybenzylidene enhance activity (88.89% at 10⁻³ M), while 4-fluorobenzylidene reduce it (53.78% at 10⁻⁴ M) .
- Tabulate results for structure-activity analysis:
| Derivative | Concentration (M) | Antiradical Activity (%) |
|---|---|---|
| Compound 2 | 1 × 10⁻³ | 88.89 |
| Compound 2 | 1 × 10⁻⁴ | 53.78 |
What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity?
Advanced Research Focus
SAR studies combine biological assays with computational modeling :
- MIC (Minimum Inhibitory Concentration) assays : Test against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
- Molecular docking : Simulate interactions with microbial targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase).
- ADME analysis : Predict pharmacokinetics (e.g., LogP <3 for optimal membrane permeability) .
Example : Derivatives with thiophen-2-ylmethyl groups show enhanced antifungal activity (MIC = 8 µg/mL) compared to unsubstituted analogs .
How can microwave-assisted synthesis improve the yield of triazole-thiol derivatives?
Advanced Research Focus
Microwave irradiation reduces reaction times and improves efficiency:
- Conditions : 150–200 W power, 80–120°C, solvent-free or in ethanol.
- Benefits :
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Focus
Address discrepancies via:
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions.
- Control standardization : Ensure consistent assay parameters (e.g., DPPH concentration, microbial inoculum size).
- Crystallography : Resolve structural ambiguities (e.g., tautomerism in triazole-thiols) using X-ray diffraction .
How are coordination complexes of this compound synthesized, and what are their applications?
Advanced Research Focus
Synthesis : React the triazole-thiol ligand with metal salts (Ni²⁺, Cu²⁺, Zn²⁺) in alcoholic media.
Characterization :
- UV-Vis spectroscopy: Confirm d-d transitions (e.g., Cu²⁺ complexes show λmax at 600–650 nm).
- Conductivity measurements: Determine electrolytic nature (e.g., Λm = 70–90 S cm²/mol for 1:2 metal-ligand complexes).
Applications : Catalysis (e.g., oxidation reactions) and antimicrobial agents (e.g., Zn²⁺ complexes inhibit biofilm formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
